Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine backbone substituted with a thiazole ring and a phenylamino group. Its structure combines a bicyclic system (piperidine-thiazole) with ester and amide functionalities, making it a candidate for pharmaceutical or agrochemical applications. Such compounds often serve as precursors for bioactive molecules, such as umeclidinium bromide (a bronchodilator) .
Properties
IUPAC Name |
ethyl 1-(2-anilino-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-24-17(23)13-8-10-21(11-9-13)16(22)15-12-25-18(20-15)19-14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQROEKNXIFXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Amination: The phenylamino group is introduced through a nucleophilic substitution reaction where aniline reacts with the thiazole intermediate.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.
Coupling Reaction: The thiazole and piperidine intermediates are coupled using a carbonylation reaction, typically involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves esterification to introduce the ethyl ester group, using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Key considerations include optimizing reaction conditions to minimize by-products and implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H23N3O5S
- Molecular Weight : 437.5 g/mol
- Structural Features : The compound consists of a piperidine ring, a thiazole moiety, and a phenylamino group which contribute to its biological properties.
Biological Activities
The compound has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that thiazole derivatives can interfere with cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
- Antimicrobial Properties : Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate has demonstrated antimicrobial activity against various pathogens. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic processes essential for bacterial survival .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents tailored to achieve the desired structure. The mechanisms of action are hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in disease processes.
Case Studies
- Anticancer Research : A study published in the Tropical Journal of Pharmaceutical Research explored the synthesis of thiazole derivatives and their anticancer activity against various cancer cell lines. The findings indicated that modifications in the thiazole structure enhanced cytotoxicity, supporting the potential of this compound as an anticancer agent .
- Antimicrobial Activity : In another study, researchers evaluated the antimicrobial effects of thiazole derivatives, including those related to this compound. The results demonstrated significant inhibition of bacterial growth, suggesting its utility in developing new antimicrobial agents .
- Mechanistic Insights : Molecular dynamics simulations have been employed to elucidate the interactions between thiazole derivatives and their biological targets. These studies revealed that hydrophobic interactions play a crucial role in binding affinity and subsequent biological activity, providing insights into the compound's mechanism of action.
Data Table: Biological Activities and Mechanisms
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into three groups based on functional group modifications:
Group 1: Piperidine Carboxylates with Alkyl/Ether Substituents
- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) Structure: Piperidine ring substituted with a 2-chloroethyl group and an ethyl ester. Synthesis: Prepared via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base . Application: Intermediate for umeclidinium bromide synthesis .
Group 2: Thiazole-Containing Piperidine Derivatives
- Ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Structure: Combines thiazole, pyrazole, and trifluoromethyl groups. Key Difference: Pyrazole ring replaces the phenylamino-thiazole system, altering electronic properties and steric bulk.
Group 3: Aromatic-Amide-Functionalized Piperidines
- N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)...quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide Structure: Piperidine fused with quinoline and pyrrolidine systems. Application: Likely designed as kinase inhibitors (based on quinoline motifs) . Key Difference: Larger aromatic systems (quinoline) confer distinct binding affinities compared to the simpler thiazole in the target compound.
Physicochemical and Pharmacokinetic Data (Hypothetical Table)
Note: Data extrapolated from analogous compounds in the evidence and general piperidine/thiazole chemistry.
Research Findings and Limitations
- Structural Advantages: The phenylamino-thiazole moiety may enhance binding to biological targets (e.g., kinases or GPCRs) via dual hydrogen bonding and aromatic stacking .
- Evidence Gaps: No direct pharmacological data for the target compound exists in the provided sources. Analogous compounds (e.g., umeclidinium derivatives) highlight the importance of piperidine esters in drug design but lack specificity for this molecule .
Biological Activity
Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anticonvulsant research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole moiety, which is known for its versatility in drug development. The synthesis typically involves the reaction of piperidine derivatives with thiazole-4-carboxylic acid derivatives. The presence of the phenylamino group enhances the lipophilicity and bioavailability of the compound, potentially improving its therapeutic efficacy.
1. Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, several thiazole derivatives have shown cytotoxic effects against various cancer cell lines:
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. In particular, studies have revealed that thiazole derivatives can interact with key proteins involved in cell cycle regulation and apoptosis pathways .
- Case Study : A study investigating a series of thiazole derivatives demonstrated that compounds with specific substituents on the phenyl ring exhibited IC50 values below 10 µM against human cancer cell lines such as A-431 and HT29. These findings suggest that this compound may also possess similar activity due to its structural characteristics .
2. Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties:
- Activity Spectrum : this compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective antibacterial action at low concentrations .
- Mechanism : The antimicrobial activity is believed to result from disruption of bacterial cell membranes and interference with metabolic pathways. Research indicates that thiazole derivatives can enhance nitric oxide production, contributing to their antimicrobial effects .
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| This compound | 0.23 | Antibacterial |
| Other Thiazole Derivatives | 0.17 - 0.47 | Antibacterial |
3. Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of thiazole-based compounds:
- Efficacy : Compounds similar to this compound have shown significant protection in animal models against induced seizures. The SAR analysis indicates that modifications in the thiazole structure can enhance anticonvulsant efficacy .
- Case Study : A derivative exhibiting a similar structure demonstrated a median effective dose (ED50) comparable to established anticonvulsants like sodium valproate, suggesting potential for clinical application in seizure disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Substituents : Electron-donating groups on the phenyl ring tend to enhance anticancer activity, while electron-withdrawing groups may improve antimicrobial potency.
- Functional Groups : The presence of carbonyl and amino groups within the thiazole framework is critical for maintaining biological activity across different assays.
Q & A
Q. What are the established synthetic routes for Ethyl 1-(2-(phenylamino)thiazole-4-carbonyl)piperidine-4-carboxylate?
The compound can be synthesized via amide coupling reactions. A common approach involves activating carboxylic acids with coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile, followed by reaction with amines or hydrazine derivatives. For example, ethyl piperidine-4-carboxylate intermediates are often coupled with functionalized thiazole or benzoyl moieties . Alternative routes may involve alkylation or cyclization steps, as seen in related piperidine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are essential. HR-MS (e.g., Q Exactive Orbitrap) confirms molecular weight and fragmentation patterns, while ¹H/¹³C NMR identifies substituent positions and stereochemistry. Infrared (IR) spectroscopy validates carbonyl and amine functional groups. For complex isomers, tandem MS/MS and 2D NMR (e.g., COSY, HSQC) resolve structural ambiguities .
Q. What are the stability and storage recommendations for this compound?
Stability data for analogous piperidine-carboxylates indicate sensitivity to moisture and light. Storage at –20°C under inert atmosphere (argon/nitrogen) is recommended. Decomposition risks include hydrolysis of ester or amide bonds, particularly in protic solvents .
Q. How is this compound utilized as an intermediate in medicinal chemistry?
Piperidine-carboxylates are key scaffolds in drug discovery, often functionalized to target enzymes (e.g., kinases) or receptors. For instance, similar compounds are precursors for anticholinergic agents or protease inhibitors .
Advanced Research Questions
Q. What experimental challenges arise in optimizing coupling reactions for this compound?
Competing side reactions, such as over-activation of carboxylic acids leading to racemization or dimerization, require precise stoichiometric control of EDCI/HOBt. Solvent choice (e.g., dry CH₃CN vs. DMF) impacts reaction efficiency. Yield optimization may involve screening bases (e.g., triethylamine) or alternative coupling agents (e.g., HATU) .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?
Dynamic NMR experiments (VT-NMR) or deuterated solvent swaps can separate overlapping peaks. For mass spectral ambiguities, isotopic labeling or computational modeling (e.g., DFT-based fragmentation prediction) aids interpretation .
Q. What purification strategies address by-products in multi-step syntheses?
Reverse-phase HPLC or preparative TLC isolates target compounds from hydrazine by-products or unreacted intermediates. For polar impurities, ion-exchange chromatography or recrystallization (e.g., using ethyl acetate/hexane) improves purity .
Q. How can researchers evaluate the biological activity of derivatives?
Structure-activity relationship (SAR) studies involve modifying the thiazole-phenylamino or piperidine-carboxylate groups. In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (using software like AutoDock) identify pharmacophore motifs .
Q. What are the implications of stereochemical heterogeneity in this compound?
Chiral centers in the piperidine ring or thiazole substituents may lead to enantiomeric pairs with divergent bioactivity. Chiral HPLC or asymmetric synthesis (e.g., using Evans auxiliaries) ensures stereochemical uniformity .
Q. How do solvent effects influence crystallization for X-ray studies?
Slow vapor diffusion with solvents like dichloromethane/hexane promotes single-crystal growth. For twinned crystals, data collection at synchrotron facilities (e.g., high-flux X-rays) improves resolution. SHELXL refinement handles disorder or partial occupancy .
Methodological Notes
- Synthesis Optimization : Use kinetic monitoring (e.g., in situ FTIR) to track reaction progress and minimize side products .
- Data Validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs Percepta) to confirm assignments .
- Safety Protocols : Adhere to GHS guidelines (e.g., Category 2 skin/eye irritation) with PPE and fume hoods during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
